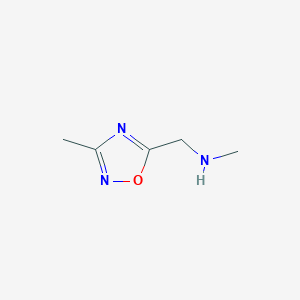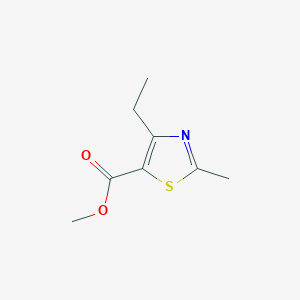
2-Isopropoxy-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopropoxy-3-methoxybenzoic acid (IPMBA) is a unique carboxylic acid that has recently found applications in a variety of scientific research areas including drug synthesis, organic chemistry, and biochemistry. IPMBA is a versatile compound that can be used in a variety of ways to achieve desired results.
Scientific Research Applications
1. Synthesis and Chemical Properties
2-Isopropoxy-3-methoxybenzoic acid is relevant in the field of organic synthesis. Research has explored its utility in creating various substituted benzoic acid derivatives. For instance, the study by Nguyen, Castanet, and Mortier (2006) highlights a method for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the chemical versatility and utility of compounds similar to 2-isopropoxy-3-methoxybenzoic acid in synthesizing complex organic molecules (Nguyen, Castanet, & Mortier, 2006).
2. Biological Activity and Potential Therapeutic Applications
While direct studies on 2-isopropoxy-3-methoxybenzoic acid in biological systems are limited, related compounds have shown interesting biological activities. For example, a study by Borchardt, Huber, and Houston (1982) on isovanillic acids (similar in structure to 2-isopropoxy-3-methoxybenzoic acid) reveals their potential as inhibitors of catechol O-methyltransferase, indicating possible therapeutic applications (Borchardt, Huber, & Houston, 1982).
3. Encapsulation and Controlled Release
Compounds structurally related to 2-isopropoxy-3-methoxybenzoic acid have been studied for their potential in the encapsulation and controlled release of flavors. Hong, Oh, and Choy (2008) investigated the encapsulation of vanillic acid, which shares some structural similarities, into nanoparticles for controlled flavor release in food applications (Hong, Oh, & Choy, 2008).
4. Environmental and Analytical Chemistry
The metabolism and transformation of methoxybenzoic acid derivatives, closely related to 2-isopropoxy-3-methoxybenzoic acid, have been explored in environmental contexts. Donnelly and Dagley's (1980) research on the metabolism of methoxybenzoic acids by Pseudomonas putida provides insight into the environmental fate and microbial transformation of such compounds (Donnelly & Dagley, 1980). Additionally, Maga et al. (2021) studied the determination of chloromethoxybenzoic acid derivatives, highlighting the importance of monitoring and analyzing such compounds in environmental samples (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).
properties
IUPAC Name |
3-methoxy-2-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFABYWULDECIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-3-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)


![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)



![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)